4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide
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Overview
Description
4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .
Preparation Methods
The synthesis of 4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide typically involves condensation reactions. These reactions often use pyridine-2,6-dicarboxylic acid, pyridine-2,6-dicarbonyl dichloride, or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors . The reaction conditions may vary, but they generally involve the use of solvents like ethanol or methanol and catalysts to facilitate the condensation process.
Chemical Reactions Analysis
4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include copper (II) acetate monohydrate, pyridine, and perchlorate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with copper (II) acetate monohydrate can lead to the formation of tricopper (II) complexes .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used in coordination chemistry and the stabilization of reactive species . In biology and medicine, it is used for synthetic modeling of metalloenzyme active sites . Additionally, it has applications in catalytic organic transformations and sensing as well as recognition applications .
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide involves its interaction with molecular targets and pathways in coordination chemistry. The compound’s structure allows it to form stable complexes with metal ions, which can then participate in various catalytic and stabilization processes .
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide include other pyridine-2,6-dicarboxamide derivatives such as 2,6-bis(pyrazine-2-carboxamido)pyridine and 2,6-bis(pyridine-2-carboxamido)pyridine . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity.
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-N,6-N,6-N-trimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)10-6-9(19-8-4-5-8)7-11(15-10)13(18)16(2)3/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI Key |
JNXWRGUDRYWSGW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=CC(=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
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